MCPB

概要

説明

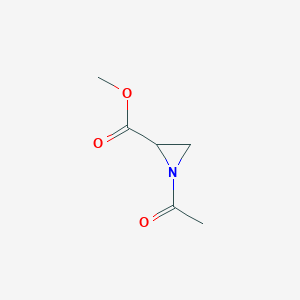

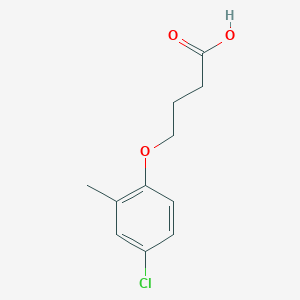

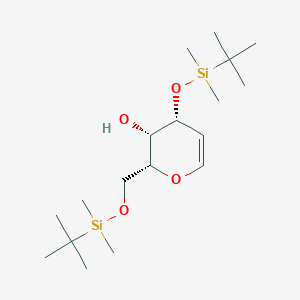

4-(4-Chloro-2-methylphenoxy)butanoic acid is a phenoxybutyric acid derivative. It is known for its use as a herbicide, particularly in controlling broadleaf weeds in pea crops before flowering . The compound has a molecular formula of C₁₁H₁₃ClO₃ and a molar mass of 228.67 g/mol .

作用機序

Target of Action

MCPB primarily targets the Nuclear Hormone Receptor . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

this compound decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

In susceptible plants, this compound undergoes b-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This process affects the biochemical pathways in the plant, leading to the plant’s death.

Pharmacokinetics

this compound has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns . Studies in cattle show that this compound is excreted in the urine, either unchanged or as MCPA .

Action Environment

this compound’s action, efficacy, and stability are influenced by environmental factors. It is chemically very stable and stable to hydrolysis at pH 5-9 (25 °C) . The solid is stable to sunlight; solutions degrade, DT50 2.2 d . It is stable to aluminium, tin and iron up to 150 °C . In soil, metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, ring hydroxylation, and ring opening . Duration of residual activity in soil is c. 6 weeks .

科学的研究の応用

4-(4-Chloro-2-methylphenoxy)butanoic acid has a wide range of scientific research applications:

生化学分析

Biochemical Properties

It is known that MCPB is an efficient oxidizing reagent and has been used for many oxidative transformations . It is widely used for chemical transformations such as the oxidation of carbonyl compounds, iminoindolines, olefins, imines, alkanes, silyl enol ethers, N- and S-heterocycles, active methylene groups, fluoromethylated allylic bromides, cyclic acetals, N-substituted phthalimidines, selenides, furans, and phosphates .

Cellular Effects

It is known that this compound has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns .

Molecular Mechanism

The molecular mechanism of 4-(4-Chloro-2-methylphenoxy)butanoic acid involves its role as an oxidizing agent. It is involved in various chemical transformations, including the oxidation of various compounds

Temporal Effects in Laboratory Settings

It is known that this compound is not volatile, persistent, or likely to bioconcentrate .

Metabolic Pathways

It is known that this compound is involved in various chemical transformations, suggesting that it may interact with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)butanoic acid typically involves the reaction of 4-chloro-2-methylphenol with butyric acid derivatives. One common method is the esterification of 4-chloro-2-methylphenol with butyric acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

Industrial production methods for 4-(4-Chloro-2-methylphenoxy)butanoic acid often involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for agricultural use .

化学反応の分析

Types of Reactions

4-(4-Chloro-2-methylphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions include various derivatives of 4-(4-Chloro-2-methylphenoxy)butanoic acid, such as alcohols, ketones, and substituted phenoxybutanoic acids .

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different molecular structure.

Mecoprop (MCPP): A phenoxy herbicide used for similar purposes but with a different substitution pattern on the phenoxy ring.

Uniqueness

4-(4-Chloro-2-methylphenoxy)butanoic acid is unique in its specific substitution pattern, which gives it distinct herbicidal properties. Its effectiveness in controlling a broad spectrum of weeds and its relatively low toxicity to non-target organisms make it a valuable tool in agricultural weed management .

特性

IUPAC Name |

4-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWADFLAOKUBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6062-26-6 (hydrochloride salt) | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024193 | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Technical product is beige to brown solid; [HSDB] Cream to pale brown solid; [MSDSonline] | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>280 °C | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN CARBON TETRACHLORIDE OR BENZENE; SOL IN ... ETHER, SLIGHTLY SOL IN PETROLEUM OILS, In water, 48 mg/L at 25 °C, In acetone 313, dichloromethane 169, ethanol 150, hexane 0.26, toluene 8 (all in g/L, room temperature) | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000043 [mmHg], VP: Less than 1X10-7 mbar at 20 °C. /MCPB salts/, 4.3X10-7 mm Hg at 20 °C | |

| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Information from the published literature ... concerning the mode of action of phenoxy herbicides indicates that they are systemic growth regulating hormones that act at multiple sites in a plant to disrupt hormone (auxin) balance and protein synthesis. The result is plant growth abnormalities. Uptake of phenoxy herbicides is said to be primarily through the foliage, but root and seed uptake are also said to occur., Like 2,4-D, 4-MCPB is reputed to be an uncoupler of oxidative phosphorylation in mammalian tissues. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, Colorless crystals; (tech., beige to brown flakes) | |

CAS No. |

94-81-5 | |

| Record name | 4-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPB [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thitrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCPB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA1Z4N1842 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C; (technical 95-100 °C), MP: 99-100 °C /Technical, about 90% pure/ | |

| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MCPB as a herbicide?

A1: While the exact mechanism of action of this compound is not fully elucidated, research suggests that it acts as a synthetic auxin. Auxins are plant hormones that regulate growth and development. This compound disrupts normal plant growth, ultimately leading to the death of susceptible weed species. [, , , , ]

Q2: Does this compound affect all plants equally?

A2: No, this compound exhibits selectivity in its herbicidal action. Studies have demonstrated that certain plants, like white clover (Trifolium repens) show varying degrees of resistance to this compound. [] The reasons for this selectivity are complex and likely involve differences in uptake, translocation, and metabolism of the herbicide between species. []

Q3: Does the presence of other herbicides influence the effectiveness of this compound?

A3: Yes, research has shown that the simultaneous application of this compound with certain phenoxy herbicides can lead to antagonistic effects. For instance, the uptake and translocation of haloxyfop-ethoxyethyl in oat (Avena sativa L.) is inhibited when applied in conjunction with this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H13ClO3, and its molecular weight is 228.68 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several spectroscopic methods are employed to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information about the molecule. []

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in this compound. []

- Gas Chromatography (GC): GC coupled with various detectors (e.g., electron capture detector) allows for the separation and quantification of this compound in complex mixtures. [, , ]

Q6: How does this compound behave under various environmental conditions?

A6: this compound undergoes degradation in both flooded and upland soils, primarily through hydrolysis to form 4-(4-chloro-2-methylphenoxy)butanoic acid (this compound). [] The rate of degradation can vary depending on factors such as soil type, moisture, and microbial activity. [, , ]

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound is primarily known for its herbicidal activity, research suggests that it can act as a corrosion inhibitor. Studies have shown that this compound can adsorb onto the surface of metals like X70 steel, inhibiting its corrosion in acidic environments. []

Q8: Have computational methods been applied to study this compound?

A8: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Techniques like molecular dynamics simulations can help in studying the adsorption mechanism of this compound on metal surfaces, providing insights into its corrosion inhibition properties. [, ]

Q9: What are the challenges associated with the formulation and stability of this compound?

A9: As with many agrochemicals, ensuring the stability and efficacy of this compound formulations presents challenges. Factors such as temperature, humidity, and storage conditions can affect the shelf life and performance of this compound-containing products. [, , ]

Q10: How is the quality of this compound formulations controlled?

A10: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound products. These measures may include:

- Analytical method validation: This ensures the accuracy, precision, and specificity of methods used to quantify this compound. []

Q11: What is the environmental impact of this compound?

A11: While effective as a herbicide, this compound's environmental impact requires careful consideration. Studies have investigated its runoff potential from agricultural fields, which can lead to water contamination. [] Understanding the degradation pathways of this compound in soil and water is crucial for mitigating its environmental impact. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)